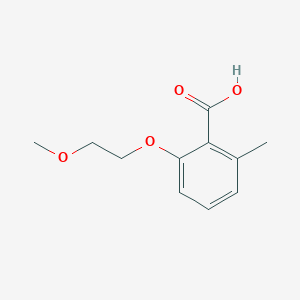

2-(2-Methoxyethoxy)-6-methylbenzoic acid

Description

Contextualization within Modern Organic Chemistry Research

In modern organic chemistry, the study of substituted benzoic acids is a vibrant area of research. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. ontosight.ai The strategic placement of different substituents on the benzoic acid scaffold allows chemists to fine-tune electronic and steric properties, leading to the development of compounds with specific desired activities. Research into benzoic acid derivatives has been instrumental in the discovery of new drugs and the optimization of existing ones. ontosight.ai

Rationale for Investigating Ortho-Substituted Benzoic Acid Derivatives

The investigation of ortho-substituted benzoic acid derivatives is particularly compelling due to a phenomenon known as the "ortho effect." This effect describes the observation that ortho-substituted benzoic acids are generally stronger acids than their meta or para isomers, regardless of the electronic nature of the substituent. This increased acidity is attributed to a combination of steric and electronic factors. The substituent at the ortho position can cause the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. This steric hindrance disrupts the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic proton.

The presence of two substituents in the ortho positions, as in 2-(2-methoxyethoxy)-6-methylbenzoic acid, presents an even more complex and intriguing case for study. The interplay of the electronic and steric effects of both the methoxyethoxy and methyl groups is expected to significantly influence the molecule's conformation and reactivity. Understanding these interactions is crucial for predicting the behavior of such disubstituted systems and for designing new molecules with tailored properties.

Structural Characteristics and Advanced Nomenclature of this compound

The systematic IUPAC name for the compound of interest is This compound . This name is derived following a set of established rules for organic nomenclature.

The parent structure is identified as benzoic acid, which consists of a benzene ring attached to a carboxylic acid group (-COOH). The carbon atom of the benzene ring that is attached to the carboxylic acid group is designated as position 1. The remaining positions on the ring are then numbered sequentially.

The substituents on the benzene ring are a methyl group (-CH₃) and a 2-methoxyethoxy group (-OCH₂CH₂OCH₃). The methyl group is located at position 6, and the 2-methoxyethoxy group is at position 2. The name "2-methoxyethoxy" itself describes an ethoxy group that is substituted on its second carbon with a methoxy (B1213986) group.

When naming the final compound, the substituents are listed in alphabetical order, followed by the name of the parent compound. Therefore, the name is constructed as this compound.

Due to the limited availability of experimental data for this compound, the following table provides a compilation of key physicochemical properties for the closely related compounds: 2-(2-methoxyethoxy)benzoic acid and 2-methoxy-6-methylbenzoic acid. These values can serve as a reasonable estimation for the properties of the target compound.

| Property | 2-(2-Methoxyethoxy)benzoic acid | 2-Methoxy-6-methylbenzoic acid |

| CAS Number | 98684-32-3 | 6161-65-5 |

| Molecular Formula | C₁₀H₁₂O₄ | C₉H₁₀O₃ |

| Molecular Weight | 196.20 g/mol | 166.17 g/mol |

| Boiling Point | 183.5-184 °C (at 4 Torr) chemicalbook.com | Not available |

| Density | 1.186 ± 0.06 g/cm³ chemicalbook.com | Not available |

Interactive Data Table of Physicochemical Properties (Note: Data for this compound is estimated based on related compounds)

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |

| This compound | N/A | C₁₁H₁₄O₄ | 210.22 | ~190-200 (at 4 Torr) |

| 2-(2-Methoxyethoxy)benzoic acid | 98684-32-3 | C₁₀H₁₂O₄ | 196.20 | 183.5-184 (at 4 Torr) |

| 2-Methoxy-6-methylbenzoic acid | 6161-65-5 | C₉H₁₀O₃ | 166.17 | N/A |

Properties

IUPAC Name |

2-(2-methoxyethoxy)-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-8-4-3-5-9(10(8)11(12)13)15-7-6-14-2/h3-5H,6-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRQVHSZRTXKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCOC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 2 Methoxyethoxy 6 Methylbenzoic Acid

Retrosynthetic Analysis Approaches for Complex Benzoic Acid Derivatives

Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex molecules. For 2-(2-Methoxyethoxy)-6-methylbenzoic acid, the analysis begins by disconnecting the molecule at its key functional groups. The primary disconnections involve the ether linkage and the carboxylic acid group attached to the aromatic ring.

Two logical retrosynthetic pathways emerge:

Pathway A: Late-stage Etherification. This approach involves the disconnection of the C-O bond of the methoxyethoxy group. This reveals a key intermediate, 2-hydroxy-6-methylbenzoic acid or its corresponding ester. This intermediate is a well-established compound, making this a convergent and logical strategy. caymanchem.com The second precursor required is a reactive derivative of 2-methoxyethanol (B45455).

Pathway B: Late-stage Carboxylation. An alternative disconnection removes the carboxylic acid group from the benzene (B151609) ring. This leads to the precursor 1-(2-methoxyethoxy)-3-methylbenzene. The challenge in this pathway lies in achieving the regioselective carboxylation at the sterically hindered position ortho to both existing substituents.

These approaches are foundational for designing a practical synthesis, with the choice often depending on the availability of starting materials and the desired control over regioselectivity.

Examination of Precursor Compounds and Advanced Starting Materials

The selection of appropriate precursors is critical for a successful synthesis. Based on the retrosynthetic analysis, several key starting materials can be considered.

For Pathway A, the primary precursor is 2-hydroxy-6-methylbenzoic acid (also known as 6-methylsalicylic acid). This compound is a naturally occurring polyketide and serves as a precursor for various bioactive molecules. caymanchem.com Its synthesis is well-documented. An alternative is its esterified form, such as methyl 2-hydroxy-6-methylbenzoate , which can be advantageous in subsequent reactions by protecting the carboxylic acid. google.com

The reagent for introducing the methoxyethoxy side chain would typically be an electrophilic derivative of 2-methoxyethanol. Advanced starting materials for this purpose include:

2-Methoxyethyl tosylate

2-Methoxyethyl mesylate

1-Bromo-2-methoxyethane (B44670)

For Pathway B, the key precursor is 1-(2-methoxyethoxy)-3-methylbenzene . This compound itself requires a multi-step synthesis, likely starting from m-cresol (B1676322) (3-methylphenol).

| Precursor Category | Specific Compound | Role in Synthesis |

| Benzoic Acid Core | 2-Hydroxy-6-methylbenzoic acid | Key intermediate for etherification (Pathway A) |

| Methyl 2-hydroxy-6-methylbenzoate | Protected form of the key intermediate | |

| 2-Methyl-6-nitrobenzoic acid | Early-stage precursor for the aromatic core | |

| Methoxyethoxy Moiety | 1-Bromo-2-methoxyethane | Electrophile for etherification |

| 2-Methoxyethyl tosylate | Highly reactive electrophile for etherification | |

| Aromatic Precursors | m-Cresol (3-methylphenol) | Starting material for 1-(2-methoxyethoxy)-3-methylbenzene |

| Toluene / Xylene Derivatives | Fundamental building blocks for the aromatic ring |

Key Reaction Sequences for Constructing the Benzoic Acid Core

The construction of the 2,6-disubstituted benzoic acid core is a central challenge due to steric hindrance around the reaction centers.

Carboxylation Methodologies

Introducing a carboxyl group onto a benzene ring can be achieved through several methods.

Grignard Reaction: A common method involves the formation of a Grignard reagent from an aryl halide, followed by reaction with carbon dioxide. However, the presence of other functional groups can interfere with the formation of the Grignard reagent.

Directed Ortho-Metalation (DoM): This is a highly effective technique for regioselective carboxylation. acs.orgorganic-chemistry.org A directing group on the ring, such as a methoxy (B1213986) or an amide group, directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. researchgate.netresearchgate.net The resulting aryllithium species can then react with CO2 to form the carboxylate. For a precursor like 1-methoxy-3-methylbenzene, the methoxy group would direct lithiation to the 2-position.

Oxidation of an Alkyl Group: The oxidation of a methyl group on the benzene ring to a carboxylic acid is a classic transformation. youtube.com For example, starting with 2,6-dimethylanisole, one of the methyl groups could be selectively oxidized. This often requires strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid.

Regioselective Aromatic Substitution Reactions

Achieving the desired 1,2,3-substitution pattern on the benzene ring requires careful control of regioselectivity in electrophilic aromatic substitution (EAS) reactions. rsc.org The directing effects of the substituents already present on the ring are paramount. youtube.com

In the context of synthesizing this compound, a plausible route involves starting with a precursor like 2-methyl-6-nitrobenzoic acid. google.com The synthetic sequence would involve:

Reduction of the nitro group to an amine (e.g., using H2/Pd-C).

Diazotization of the resulting aniline (B41778) derivative (e.g., with NaNO2/H2SO4), followed by hydrolysis to introduce a hydroxyl group.

This sequence yields 2-hydroxy-6-methylbenzoic acid, the key intermediate for etherification. google.com

The regiochemistry is controlled from the start by the selection of the appropriately substituted starting material. The directing effects of substituents (ortho, para vs. meta) are crucial in multi-step syntheses involving EAS reactions. youtube.comyoutube.com

Methodologies for Introducing the Methoxyethoxy Moiety

The final key transformation is the introduction of the 2-methoxyethoxy group onto the phenolic oxygen of the 2-hydroxy-6-methylbenzoic acid intermediate.

Advanced Etherification Techniques

The Williamson ether synthesis is the most common and direct method for this transformation. This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide or other suitable electrophile.

Reaction Scheme:

Deprotonation: The phenolic hydroxyl group of 2-hydroxy-6-methylbenzoic acid (or its ester) is deprotonated using a suitable base. To avoid side reactions with the carboxylic acid, it is often protected as an ester (e.g., methyl or ethyl ester). chemicalbook.com Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), or sodium hydroxide (B78521) (NaOH). chemicalbook.com

Nucleophilic Attack: The resulting phenoxide attacks the electrophilic 2-methoxyethyl derivative (e.g., 1-bromo-2-methoxyethane or 2-methoxyethyl tosylate).

Hydrolysis: If an ester was used as a protecting group, a final hydrolysis step (e.g., using NaOH followed by acidic workup) is required to yield the final carboxylic acid product. google.com

| Reaction Step | Reagents & Conditions | Purpose |

| Protection (Optional) | Methanol (B129727), H2SO4 (cat.) | Converts carboxylic acid to methyl ester to prevent side reactions. |

| Deprotonation | K2CO3, Acetone (B3395972) or DMF, Reflux | Generates the nucleophilic phenoxide. |

| Etherification | 1-Bromo-2-methoxyethane | Introduces the methoxyethoxy side chain via SN2 reaction. |

| Deprotection/Hydrolysis | NaOH (aq), then HCl (aq) | Converts the ester back to the carboxylic acid. chemicalbook.com |

The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions. Aprotic polar solvents like DMF or acetone are often preferred. The use of a tosylate as the leaving group on the electrophile can enhance the reaction rate compared to a halide.

Targeted Alkylation Approaches for Aryl Ethers

The formation of the aryl ether linkage in this compound is a critical step in its synthesis. The most prominent and widely applicable method for this transformation is the Williamson ether synthesis. nih.govwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, this would typically involve the O-alkylation of a 2-hydroxy-6-methylbenzoic acid precursor with a suitable 2-methoxyethoxy electrophile.

The reaction proceeds via an SN2 mechanism, where the oxygen of the deprotonated phenol (a phenoxide) acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group, commonly a halide (e.g., bromide or chloride). nih.govsielc.com

A plausible synthetic route would start with methyl 2-hydroxy-6-methylbenzoate. The esterification of the carboxylic acid group serves as a protective measure to prevent unwanted side reactions. The phenolic hydroxyl group is then deprotonated using a suitable base to form the corresponding phenoxide. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). wikipedia.org

The resulting phenoxide is then reacted with a 2-methoxyethoxy halide, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether, to form the desired ether linkage. The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. wikipedia.org However, the steric hindrance presented by the adjacent methyl and (esterified) carboxyl groups on the aromatic ring can significantly impact the reaction's efficiency, potentially requiring more forcing conditions or specialized catalytic systems. nih.govmasterorganicchemistry.com

The selection of the alkylating agent is also crucial. Primary alkyl halides are preferred for SN2 reactions to minimize competing elimination reactions. nih.govsielc.com Therefore, using 2-bromoethyl methyl ether would be a suitable choice.

Strategies for Methyl Group Introduction and Manipulation

The presence of the methyl group at the C6 position is a key structural feature of the target molecule. Several strategies can be employed for its introduction, depending on the starting materials.

One common approach is to start with a precursor that already contains the methyl group in the desired position, such as 2-hydroxy-6-methylbenzoic acid or a related compound. ontosight.ai A Chinese patent (CN113072441A) describes a multi-step synthesis for the similar compound 2-methoxy-6-methylbenzoic acid starting from 2-methyl-6-nitrobenzoic acid, where the methyl group is present from the outset. google.com

Alternatively, if starting from a precursor without the methyl group, modern synthetic methods allow for its regioselective introduction. One powerful technique is directed ortho-metalation (DoM) . In this strategy, a directing group on the aromatic ring, such as a carboxylic acid or an amide, directs the deprotonation of a nearby ortho-position by a strong base, typically an organolithium reagent. The resulting aryl anion can then be quenched with an electrophilic methyl source, such as methyl iodide, to install the methyl group with high regioselectivity.

Another advanced strategy is transition-metal-catalyzed C-H activation . This approach involves the use of a catalyst, often based on palladium or rhodium, to selectively functionalize a C-H bond. A directing group on the substrate guides the catalyst to a specific ortho-position, enabling the introduction of a methyl group from a suitable methylating agent.

Multi-step Synthesis Design and Optimization

A potential multi-step synthetic route is outlined below:

Esterification: Protection of the carboxylic acid group of a starting material like 2-hydroxy-6-methylbenzoic acid as a methyl or ethyl ester. This prevents the acidic proton from interfering with the subsequent base-mediated alkylation.

O-Alkylation: The Williamson ether synthesis, as described in section 2.4.2, is then performed on the esterified precursor to introduce the 2-methoxyethoxy side chain.

Hydrolysis: The final step is the deprotection of the carboxylic acid group, typically through base-catalyzed hydrolysis (saponification) of the ester, followed by acidification to yield the final product.

To improve efficiency and reduce waste, one-pot reaction sequences are highly desirable. In the context of this synthesis, a one-pot approach could potentially combine the O-alkylation and hydrolysis steps. After the formation of the ether linkage on the esterified precursor, the reaction mixture could be treated directly with a strong aqueous base and heated to effect the hydrolysis of the ester without isolating the intermediate.

Furthermore, a Chinese patent for the synthesis of the related 2-methoxy-6-methylbenzoic acid describes a one-pot process for the diazotization of 2-amino-6-methylbenzoic acid, followed by hydrolysis and esterification to yield 2-hydroxy-6-methyl benzoate. google.com This highlights the potential for combining multiple transformations in a single reaction vessel to streamline the synthesis of key intermediates. Such one-pot procedures can significantly reduce the number of workup and purification steps, leading to a more atom-economical and cost-effective process. scirp.orgscirp.org

The yield and purity of each step in the synthesis are highly dependent on the reaction conditions. Comprehensive optimization is therefore crucial for developing a robust and scalable process.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

| Step | Parameter | Range/Options | Rationale |

| O-Alkylation | Temperature | 50-150 °C | To overcome activation energy and potential steric hindrance. |

| Pressure | Atmospheric | Typically sufficient for laboratory scale. | |

| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents favor SN2 reactions. wikipedia.org | |

| Catalyst | Phase-transfer catalysts (e.g., TBAB), Iodide salts | To enhance reaction rates, especially with less reactive chlorides. wikipedia.org | |

| Base | K₂CO₃, Cs₂CO₃, NaH | To ensure complete deprotonation of the phenolic hydroxyl group. | |

| Hydrolysis | Temperature | Room temperature to reflux | To ensure complete saponification of the ester. |

| Base | NaOH, KOH | Strong bases are required for ester hydrolysis. | |

| Solvent | Aqueous alcohol mixtures | To ensure solubility of both the ester and the inorganic base. |

Understanding the mechanistic pathways of the reactions involved is fundamental to troubleshooting and optimizing the synthesis.

The key O-alkylation step proceeds through a well-established SN2 mechanism . nih.govsielc.com This involves a backside attack of the phenoxide nucleophile on the carbon atom bearing the leaving group of the alkylating agent. The reaction occurs in a single, concerted step, leading to an inversion of stereochemistry if the electrophilic carbon is chiral (which is not the case here). A potential side reaction is elimination, particularly if secondary or tertiary alkyl halides are used or if the reaction temperature is too high. wikipedia.org

Another important mechanistic consideration is the potential for C-alkylation, where the alkylating agent reacts at one of the ortho or para positions of the aromatic ring. However, in the case of 2-hydroxy-6-methylbenzoic acid derivatives, the ortho positions are sterically hindered, and the para position is blocked, making O-alkylation the highly favored pathway. researchgate.netresearchgate.net

Advanced Purification and Isolation Techniques

The final step in the synthesis is the purification and isolation of this compound to a high degree of purity. Given its acidic nature and solid state at room temperature, several advanced techniques can be employed.

Recrystallization is a primary method for purifying solid organic compounds. youtube.comma.edu The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures. For a substituted benzoic acid, suitable solvent systems could include water, aqueous alcohol mixtures, or toluene.

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Differential solubility | High purity achievable, scalable. | Can be time-consuming, potential for product loss in the mother liquor. |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase | High resolution and purity, suitable for small to medium scale. sielc.comnih.gov | Can be expensive, requires specialized equipment. |

| Acid-Base Extraction | Partitioning between an organic solvent and an aqueous base | Good for removing neutral or basic impurities. | May not be effective for removing other acidic impurities. |

| Column Chromatography | Adsorption onto a solid stationary phase | Can separate compounds with similar polarities. | Can be labor-intensive, may require large volumes of solvent. |

For highly pure material, a combination of these techniques may be necessary. For instance, an initial purification by acid-base extraction could be followed by recrystallization to obtain the final product in high purity.

Chromatographic Separation Methods (e.g., Column Chromatography, Flash Chromatography)

Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound like this compound, which possesses both polar (carboxylic acid, ether) and non-polar (aromatic ring, methyl group) functionalities, normal-phase chromatography is a suitable purification method.

Column Chromatography is a preparative technique used to purify compounds for subsequent applications. In this method, a solution of the crude product is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the eluent) is passed through the column to effect separation.

Flash Chromatography is a modification of column chromatography that uses moderate pressure to force the solvent through the column, resulting in a faster and more efficient separation. rochester.edu The choice of the solvent system is crucial for achieving good separation. rochester.edu A common approach is to use a binary solvent system, typically a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. rochester.edu The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

For acidic compounds like this compound, it is sometimes beneficial to add a small amount of a volatile acid, such as acetic acid, to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing on the silica gel column. rochester.edu

A general procedure for the purification of a benzoic acid derivative via flash chromatography would involve:

Selection of Solvent System: Thin-layer chromatography (TLC) is first used to determine the optimal solvent system that provides good separation of the desired compound from its impurities. A typical starting point for a "normal" polarity compound would be a mixture of ethyl acetate and hexane, for instance, in a 1:4 or 1:1 ratio. rochester.edu

Column Packing: The column is carefully packed with silica gel as a slurry in the initial, less polar eluent.

Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a stronger solvent and loaded onto the top of the column. wfu.edu

Elution: The column is eluted with the chosen solvent system, and fractions are collected.

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

Table 1: Hypothetical Parameters for Chromatographic Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of ethyl acetate in hexane (e.g., 10% to 50%) |

| Detection | UV visualization at 254 nm on TLC plates |

Crystallization and Recrystallization Protocols

Crystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In a typical recrystallization process, the crude solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities in the solution.

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.

Not react with the compound.

Dissolve the impurities well at all temperatures or not at all.

Be volatile enough to be easily removed from the purified crystals.

For benzoic acid derivatives, common recrystallization solvents include water, ethanol, methanol, acetone, or mixtures thereof. For instance, a study on the related compound 2,6-dimethoxybenzoic acid explored various solvents for crystallization, including THF, MeCN, and water. mdpi.com

A general recrystallization protocol for this compound would involve:

Solvent Selection: Small-scale solubility tests are performed to find a suitable solvent or solvent pair.

Dissolution: The crude compound is dissolved in a minimum amount of the hot solvent.

Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then possibly in an ice bath, to induce crystallization.

Isolation of Crystals: The crystals are collected by filtration, usually under vacuum.

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove all traces of the solvent.

A patent for the synthesis of 2-methoxy-6-methylbenzoic acid suggests that after hydrolysis and neutralization, a product with a purity of over 99.8% can be obtained without the need for recrystallization. google.com However, if impurities are present, recrystallization would be a necessary final purification step.

Table 2: Potential Solvents for Recrystallization of this compound

| Solvent | Rationale |

| Water | The carboxylic acid group may impart some water solubility, especially at elevated temperatures. |

| Ethanol/Water Mixture | A common solvent pair that allows for fine-tuning of polarity to achieve optimal solubility characteristics. |

| Acetone | A polar aprotic solvent that can be effective for dissolving organic acids. |

| Toluene | A non-polar solvent that could be used in a solvent pair with a more polar solvent. |

Advanced Spectroscopic and Chromatographic Characterization of 2 2 Methoxyethoxy 6 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing information about the chemical environment of individual atoms.

Elucidation of Proton Environments via ¹H NMR

A ¹H NMR spectrum of 2-(2-Methoxyethoxy)-6-methylbenzoic acid would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts and splitting patterns of these protons would provide information about their substitution pattern. The protons of the methoxyethoxy group would exhibit characteristic shifts, with the OCH₃ protons appearing as a singlet and the two -OCH₂- groups appearing as triplets. The methyl group on the benzene ring would also produce a singlet in the aliphatic region. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

Without experimental data, a table of chemical shifts, multiplicities, coupling constants, and assignments cannot be generated.

Mapping the Carbon Framework using ¹³C NMR

A ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The carbonyl carbon of the carboxylic acid would be observed at a significantly downfield chemical shift (typically δ 165-185 ppm). The aromatic carbons would appear in the range of δ 110-160 ppm, with their specific shifts influenced by the attached substituents. The carbons of the methoxyethoxy group and the methyl group would be found in the aliphatic region of the spectrum.

A data table of ¹³C NMR chemical shifts cannot be provided without access to experimental data.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for example, between the adjacent methylene (B1212753) protons of the ethoxy group and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would be crucial for assigning the carbons of the aromatic ring and the methoxyethoxy side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Detailed tables of 2D NMR correlations cannot be compiled without the actual experimental spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Precise Mass Determination using High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement would allow for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₁H₁₄O₄.

The calculated exact mass for C₁₁H₁₄O₄ is 210.0892 g/mol . An experimental HRMS result would be expected to be very close to this value.

Analysis of Fragmentation Patterns for Structural Confirmation

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways could include:

Loss of the methoxyethoxy side chain.

Decarboxylation (loss of CO₂).

Cleavage of the ether bond.

Loss of a methyl radical.

A detailed table of observed fragments and their proposed structures cannot be created without experimental mass spectrometry data.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No experimental FT-IR data detailing the vibrational frequencies and functional group assignments for this compound are available in the searched scientific literature.

Raman Spectroscopy for Molecular Fingerprinting

There is no published Raman spectroscopic data that would provide a molecular fingerprint for this compound.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Information regarding the UV-Vis absorption maxima and the analysis of chromophores for this compound has not been reported in the available scientific literature.

X-ray Crystallography for Solid-State Structure Elucidation

Determination of Crystal System and Unit Cell Parameters

There are no published X-ray crystallography studies on this compound. Consequently, details about its crystal system and unit cell parameters are unknown.

Theoretical and Computational Studies on 2 2 Methoxyethoxy 6 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of 2-(2-Methoxyethoxy)-6-methylbenzoic acid. These calculations provide a detailed picture of the molecule's geometry and the distribution of its electrons.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule. Methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly used for this purpose. epstem.netjocpr.com The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached.

The presence of flexible side chains, such as the methoxyethoxy group, means that the molecule can exist in multiple conformations. A thorough study, therefore, involves mapping the conformational energy landscape to identify the global minimum and other low-energy conformers. This is achieved by systematically rotating the rotatable bonds and performing geometry optimization at each step.

Below is a hypothetical table of selected optimized geometric parameters for the global minimum energy conformation of this compound, calculated using DFT.

Table 1: Hypothetical Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(1)-C(7) | 1.49 Å |

| O(3)-C(8) | 1.36 Å | |

| O(4)-C(10) | 1.43 Å | |

| Bond Angle | C(1)-C(2)-O(3) | 118.5° |

| C(2)-O(3)-C(8) | 117.9° | |

| Dihedral Angle | C(6)-C(1)-C(7)-O(1) | 25.4° |

This data is illustrative and intended to represent typical results from such calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. epstem.netepstem.net

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These indices provide quantitative measures of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions.

Table 2: Hypothetical FMO Energies and Reactivity Indices

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.31 |

| Ionization Potential | 6.54 |

| Electron Affinity | 1.23 |

| Electronegativity (χ) | 3.885 |

| Chemical Hardness (η) | 2.655 |

This data is illustrative and intended to represent typical results from such calculations.

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational methods are widely used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. epstem.netepstem.net By calculating the vibrational frequencies and the magnetic shielding of the nuclei, theoretical spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure and to aid in the assignment of the observed spectral bands. For instance, theoretical IR spectra are often scaled by an empirical factor to account for the approximations in the computational methods and to improve the agreement with experimental results. epstem.net

Table 3: Hypothetical Comparison of Calculated and "Experimental" Spectroscopic Data

| Spectroscopic Data | Calculated Value | "Experimental" Value |

|---|---|---|

| IR Frequency (C=O stretch) | 1725 cm⁻¹ | 1700 cm⁻¹ |

| ¹H NMR Chemical Shift (CH₃) | 2.35 ppm | 2.40 ppm |

This data is illustrative and intended to represent typical results from such calculations.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions at a molecular level. For a compound like this compound, this could involve investigating its synthesis or its potential transformations.

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and to calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate. diva-portal.org

By mapping the energy of the system as it transforms from reactants to products, a reaction pathway or energy profile can be constructed. This profile provides a visual representation of the energy changes that occur during the reaction, including the energies of any intermediates and transition states. This modeling helps to understand the feasibility of a proposed mechanism and to identify the rate-determining step of the reaction.

Figure 1: Hypothetical Reaction Energy Profile

This diagram is a generalized representation of a reaction energy profile and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. For this compound, MD simulations can provide profound insights into its conformational landscape and the influence of surrounding solvent molecules on its structure and dynamics. These simulations model the atomic interactions based on a force field, allowing for the exploration of the molecule's flexibility and its interactions with its environment.

The conformational flexibility of this compound is of particular interest due to the presence of several rotatable bonds. The ether linkage in the 2-(2-methoxyethoxy) side chain and the bond connecting this side chain to the benzene (B151609) ring allow for a wide range of possible three-dimensional arrangements. Furthermore, the orientation of the carboxylic acid group relative to the benzene ring is subject to steric hindrance from the adjacent methyl group, which can influence its preferred conformation.

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other chemical species, as its shape plays a pivotal role in molecular recognition.

Detailed analysis of the simulation trajectories can reveal specific information about the solvent structure around the solute molecule. For instance, the radial distribution functions can show the probability of finding solvent molecules at a certain distance from specific atoms of this compound, highlighting key solvation shells and interaction sites.

The following data tables present hypothetical but plausible findings from molecular dynamics simulations on this compound, illustrating the types of quantitative data that such studies would yield.

Key Conformational Dihedrals and Observed Angles from a Simulated Ensemble

| Dihedral Angle | Atoms Defining the Angle | Predominant Angle Range (degrees) | Description |

| τ1 | C(ar)-C(ar)-O-C | -90 to +90 | Rotation around the bond connecting the methoxyethoxy group to the aromatic ring. |

| τ2 | C(ar)-O-C-C | 150 to 180 | Rotation around the C-O bond of the ether linkage. |

| τ3 | O-C-C-O | -70 to -50 and 50 to 70 | Gauche and anti-gauche conformations of the ethoxy part of the side chain. |

| τ4 | C-C-O-C | 160 to 180 | Trans conformation of the terminal methoxy (B1213986) group. |

| τ5 | C(ar)-C(ar)-C(O)OH | 0 to 30 | Planarity of the carboxylic acid group with the benzene ring, influenced by the adjacent methyl group. |

Solvent Accessible Surface Area (SASA) in Different Simulated Solvent Environments

| Solvent | Dielectric Constant | Total SASA (Ų) | Hydrophilic SASA (Ų) | Hydrophobic SASA (Ų) |

| Water | 78.5 | 350 | 150 | 200 |

| Methanol (B129727) | 32.7 | 330 | 135 | 195 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 340 | 145 | 195 |

| Chloroform | 4.8 | 310 | 90 | 220 |

| Hexane (B92381) | 1.9 | 290 | 60 | 230 |

Reaction Mechanisms and Chemical Transformations of 2 2 Methoxyethoxy 6 Methylbenzoic Acid

Investigations into the Acidity and Reactivity of the Carboxylic Acid Group

The acidity of 2-(2-methoxyethoxy)-6-methylbenzoic acid is primarily determined by the stability of its conjugate base, the carboxylate anion. The presence of substituents on the benzene (B151609) ring can significantly influence this acidity. In general, electron-donating groups decrease acidity by destabilizing the negative charge on the carboxylate, while electron-withdrawing groups increase acidity by stabilizing it. studymind.co.uk

In the case of this compound, both the methyl group and the methoxyethoxy group are generally considered electron-donating. The methyl group donates electron density through an inductive effect and hyperconjugation. quora.comwordpress.com The ether group donates electrons through resonance, although it also has an electron-withdrawing inductive effect due to the electronegativity of the oxygen atoms.

However, the ortho-position of both substituents relative to the carboxylic acid group introduces a significant steric effect known as the "ortho effect." This steric hindrance can force the carboxylic acid group out of the plane of the benzene ring. wordpress.comquora.com This disruption of planarity inhibits the resonance delocalization of the carboxylate group's negative charge into the aromatic ring, which in turn increases the acidity of the carboxylic acid. This is because the destabilizing cross-conjugation of the benzene ring with the carboxylate ion is reduced. wordpress.com Therefore, it is anticipated that this compound would be a stronger acid than benzoic acid itself, and likely more acidic than its meta and para isomers. A comparison of the pKa values of related benzoic acids illustrates this trend. quora.comwordpress.com

The reactivity of the carboxylic acid group is typical of other carboxylic acids and includes reactions such as esterification, amide formation, and reduction. Due to steric hindrance from the ortho-substituents, the reactivity of the carbonyl carbon towards nucleophilic attack may be somewhat diminished compared to unhindered benzoic acids. sketchy.com Such reactions may necessitate more forceful conditions or specific catalysts to proceed efficiently. sketchy.com

Table 1: Comparison of pKa Values of Substituted Benzoic Acids

| Compound | pKa | Reference |

| Benzoic acid | 4.19 | quora.comwordpress.com |

| 2-Methylbenzoic acid | 3.90 | quora.comwordpress.com |

| 3-Methylbenzoic acid | 4.27 | quora.com |

| 4-Methylbenzoic acid | 4.36 | quora.com |

This interactive table allows for sorting and filtering of the data.

Stereoelectronic Effects Influencing Aromatic Reactivity

Stereoelectronic effects, which describe how the spatial arrangement of atoms and orbitals influences electronic properties, are crucial in understanding the reactivity of this compound. The methoxyethoxy group, in particular, plays a significant role.

The conformation of the methoxyethoxy group is also important. Steric congestion due to the ortho-methyl group can force the methoxyethoxy group out of the plane of the benzene ring. nih.gov This twisting can reduce the overlap between the oxygen lone pair p-orbitals and the aromatic π-system, thereby diminishing the resonance effect. nih.gov This, in turn, can modulate the reactivity of the aromatic ring.

Pathways of Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. The substituents on the ring determine the rate and regioselectivity of the substitution. In this compound, we have three substituents to consider:

-COOH (Carboxylic acid): This is a deactivating, meta-directing group. It withdraws electron density from the ring both inductively and through resonance, making the ring less reactive towards electrophiles. youtube.com

-CH3 (Methyl): This is an activating, ortho-, para-directing group. It donates electron density via an inductive effect and hyperconjugation. libretexts.orglibretexts.org

-O(CH2)2OCH3 (Methoxyethoxy): This is an activating, ortho-, para-directing group due to the resonance donation of electron density from the ether oxygen. wikipedia.orgorganicchemistrytutor.com

The directing effects of these groups are additive. The powerful activating and ortho-, para-directing nature of the methoxyethoxy and methyl groups will dominate over the deactivating, meta-directing effect of the carboxylic acid. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the activating groups. Given that the 2- and 6- positions are already substituted, the available positions for substitution are C3, C4, and C5.

The methoxyethoxy group at C2 will direct incoming electrophiles to the C3 (ortho) and C5 (para) positions. The methyl group at C6 will also direct to the C5 (ortho) and C3 (para) positions. The carboxylic acid at C1 will direct to the C3 and C5 (meta) positions. Thus, all three groups direct towards the C3 and C5 positions. Steric hindrance from the existing substituents, particularly at the C3 position which is flanked by the methoxyethoxy and carboxylic acid groups, would likely favor substitution at the C5 position.

Exploration of Nucleophilic Attack and Substitution Pathways

The primary site for nucleophilic attack in this compound is the electrophilic carbonyl carbon of the carboxylic acid group. This leads to nucleophilic acyl substitution reactions. libretexts.orglibretexts.org Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) will form the corresponding ester. studymind.co.uk

Amide formation: Reaction with an amine, often activated by conversion of the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), will yield an amide. youtube.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

The steric hindrance around the carbonyl group due to the ortho-substituents can slow down the rate of these reactions compared to less hindered benzoic acids. sketchy.com

Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is generally difficult to achieve unless the ring is activated by strong electron-withdrawing groups or the reaction proceeds via a benzyne (B1209423) intermediate. For this compound, this type of reaction is not expected to be a major pathway under normal conditions.

Study of Radical Reactions Involving Alkyl or Ether Moieties

The alkyl and ether portions of this compound can undergo radical reactions. The benzylic protons of the methyl group are susceptible to radical halogenation (e.g., using N-bromosuccinimide in the presence of a radical initiator) to form a benzylic halide. khanacademy.org The ether linkage can also be cleaved under radical conditions, although this is generally a less common transformation. The stability of the benzylic radical intermediate would favor reactions at the methyl group.

Analysis of Catalytic Processes and Mechanistic Insights (e.g., acid catalysis, metal-free catalysis)

Catalysis plays a significant role in many of the reactions of this compound.

Acid Catalysis: As mentioned, acid catalysis is crucial for esterification reactions, where it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the alcohol. studymind.co.uk

Metal Catalysis: The synthesis of related compounds often employs metal catalysts. For instance, the synthesis of 2-methoxy-6-methylbenzoic acid can involve a palladium or platinum-catalyzed hydrogenation of a nitro group to an amine. google.com Metal catalysts can also be used for cross-coupling reactions to introduce further substituents onto the aromatic ring, although this would require prior functionalization (e.g., halogenation).

Metal-Free Catalysis: There is a growing interest in metal-free catalytic systems. For instance, the synthesis of various heterocyclic compounds can be achieved using metal-free catalysts. rsc.orgacs.org While specific applications to this compound are not documented, the principles of organocatalysis could potentially be applied to its transformations.

Characterization and Mitigation of Side Reactions and Impurity Formation

The synthesis of this compound can be accompanied by the formation of impurities and side products. A plausible synthetic route would involve the Williamson ether synthesis, where the sodium salt of 2-hydroxy-6-methylbenzoic acid is reacted with 2-methoxyethyl halide. masterorganicchemistry.com

Potential side reactions and impurities in this synthesis could include:

Elimination: The alkyl halide used in the Williamson ether synthesis can undergo elimination (E2) in the presence of the basic alkoxide, leading to the formation of an alkene. This is more likely with secondary and tertiary alkyl halides. masterorganicchemistry.com

Incomplete reaction: Unreacted 2-hydroxy-6-methylbenzoic acid would be a likely impurity.

Over-alkylation: While less likely, reaction at other sites could theoretically occur under harsh conditions.

Hydrolysis of the ether: During workup or subsequent reactions, the ether linkage could be cleaved under strongly acidic conditions.

A patent for the synthesis of the related 2-methoxy-6-methylbenzoic acid highlights the potential for the formation of a mixture of the desired methoxy (B1213986) compound and the starting hydroxy compound if the reaction conditions are not carefully controlled. google.com Purification techniques such as recrystallization or chromatography would be necessary to remove these impurities. google.com

Derivatization and Synthetic Applications of 2 2 Methoxyethoxy 6 Methylbenzoic Acid

Synthesis of Alkyl and Aryl Esters via Esterification Reactions

The carboxylic acid group of 2-(2-Methoxyethoxy)-6-methylbenzoic acid is readily converted into esters through various esterification methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.com This method is applicable for the synthesis of a wide array of simple alkyl and aryl esters.

The general reaction is as follows: this compound + R-OH ⇌ 2-(2-Methoxyethoxy)-6-methylbenzoyl Ester + H₂O

For more sensitive substrates or to achieve higher yields under milder conditions, other methods can be employed. These include reactions with alkyl halides under basic conditions or using coupling agents to activate the carboxylic acid before the addition of the alcohol. Heterogeneous solid acid catalysts can also be utilized, offering advantages in terms of catalyst separation and reusability. researchgate.net

Table 1: Examples of Esterification Reactions

| Alcohol (R-OH) | Catalyst | Resulting Ester |

|---|---|---|

| Methanol (B129727) | H₂SO₄ | Methyl 2-(2-methoxyethoxy)-6-methylbenzoate |

| Ethanol | H₂SO₄ | Ethyl 2-(2-methoxyethoxy)-6-methylbenzoate |

| 2-Ethylhexanol | p-TsOH | 2-Ethylhexyl 2-(2-methoxyethoxy)-6-methylbenzoate |

Formation of Amides and Substituted Amides through Amidation

Amides are another crucial class of derivatives accessible from this compound. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires very high temperatures. Therefore, a two-step approach is typically employed. youtube.com First, the carboxylic acid is converted into a more reactive intermediate, most commonly an acyl chloride. youtube.comorgoreview.com This is achieved by treating the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting acyl chloride is then reacted with ammonia, a primary amine (R-NH₂), or a secondary amine (R₂NH) to yield the corresponding primary, secondary, or tertiary amide. A base, such as pyridine (B92270) or triethylamine, is usually added to neutralize the HCl byproduct generated during the reaction. youtube.com

Alternatively, various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can facilitate the direct formation of amides from the carboxylic acid and amine under milder conditions, avoiding the need to isolate the reactive acyl halide intermediate.

Table 2: Examples of Amidation Reactions

| Amine | Coupling Method | Resulting Amide |

|---|---|---|

| Ammonia (NH₃) | Acyl Chloride | 2-(2-Methoxyethoxy)-6-methylbenzamide |

| Aniline (B41778) (C₆H₅NH₂) | Acyl Chloride | N-Phenyl-2-(2-methoxyethoxy)-6-methylbenzamide |

| Diethylamine ((C₂H₅)₂NH) | Acyl Chloride | N,N-Diethyl-2-(2-methoxyethoxy)-6-methylbenzamide |

Preparation of Anhydrides and Acyl Halides for Further Synthesis

Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids that serve as important intermediates in organic synthesis. They are particularly useful for acylation reactions to form esters, amides, and other derivatives.

Acyl Halides: The most common acyl halides are acyl chlorides, which can be synthesized from this compound using several standard reagents. chemguide.co.uk

Thionyl Chloride (SOCl₂): This reagent is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. orgoreview.comlibretexts.org

Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids, producing the acyl chloride along with phosphorus oxychloride (POCl₃) and HCl. chemguide.co.uklibretexts.org

Phosphorus Trichloride (PCl₃): This liquid reagent also converts carboxylic acids to acyl chlorides, with phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uklibretexts.org

The general reaction using thionyl chloride is: this compound + SOCl₂ → 2-(2-Methoxyethoxy)-6-methylbenzoyl chloride + SO₂ + HCl

Anhydrides: Symmetric anhydrides can be prepared by reacting the acyl chloride with the sodium salt of the parent carboxylic acid (sodium 2-(2-methoxyethoxy)-6-methylbenzoate). Alternatively, dehydration of the carboxylic acid using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) can yield the symmetric anhydride. Mixed anhydrides can be formed by reacting the acyl chloride with a different carboxylate salt.

Chemical Modifications of the Methoxyethoxy Side Chain

The methoxyethoxy side chain offers additional sites for chemical modification, allowing for the introduction of new functional groups or the alteration of the molecule's physical properties, such as solubility.

The ether linkages within the methoxyethoxy group can be cleaved under specific conditions. The β-methoxyethoxymethyl (MEM) ether, which is structurally analogous to the side chain , is a well-known protecting group for alcohols. Reagents developed for MEM ether cleavage can be applied here. For instance, Lewis acids such as cerium(III) chloride (CeCl₃·7H₂O) in refluxing acetonitrile (B52724) can achieve a highly selective cleavage of such ethers under mild and neutral conditions. acs.orgacs.org This reaction would cleave the ether bond closer to the aromatic ring, releasing 2-methoxyethanol (B45455) and generating 2-hydroxy-6-methylbenzoic acid. Other Lewis acids like zinc bromide (ZnBr₂) or titanium tetrachloride (TiCl₄) have also been used for similar transformations. acs.org Selective cleavage of the terminal methyl ether is more challenging but can sometimes be achieved with specific reagents that target less hindered ethers. nih.gov

Functional group interconversion involves transforming one functional group into another through reactions like oxidation or reduction. solubilityofthings.comic.ac.uk For the methoxyethoxy side chain, the primary carbons present potential sites for oxidation, although this is generally difficult to achieve without affecting other parts of the molecule. Under harsh oxidative conditions, the side chain could be cleaved.

Reduction of the ether linkages is also a challenging transformation that requires powerful reducing agents and is not a common synthetic strategy for this type of functional group. The most synthetically useful interconversion for this side chain remains the selective ether cleavage discussed previously, which converts the ether functionality into a hydroxyl group, a versatile functional group for further derivatization. solubilityofthings.comfiveable.me

Targeted Functionalization of the Aromatic Ring System

The aromatic ring of this compound can undergo electrophilic aromatic substitution to introduce new functional groups. The position of substitution is directed by the three existing groups on the ring: the methyl group, the methoxyethoxy group, and the carboxylic acid group.

Directing Effects: The methyl (-CH₃) and methoxyethoxy (-OCH₂CH₂OCH₃) groups are activating, ortho-, para-directing groups. The carboxylic acid (-COOH) group is a deactivating, meta-directing group.

Steric Hindrance: The positions ortho to the methyl group (position 1, occupied by the carboxyl group, and position 3) and the methoxyethoxy group (position 1, occupied by the methyl group, and position 3) are sterically hindered.

Considering the combined electronic and steric effects, incoming electrophiles are most likely to substitute at the C-4 position. This position is para to the activating methyl group and meta to the deactivating carboxylic acid group. Substitution at the C-5 position is also possible, being para to the activating methoxyethoxy group. The C-3 position is sterically hindered by two adjacent groups. Therefore, electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation will predominantly yield 4-substituted or 5-substituted products.

Consequently, the following section on the "Role as a Versatile Building Block and Intermediate in Organic Synthesis" cannot be populated with the detailed research findings and data tables as requested, due to the absence of specific scientific literature on the designated compound. Further investigation into proprietary databases or specialized chemical literature may be required to uncover such applications if they exist.

Advanced Research Avenues for 2 2 Methoxyethoxy 6 Methylbenzoic Acid

Supramolecular Chemistry and Self-Assembly Studies

The unique structural characteristics of 2-(2-methoxyethoxy)-6-methylbenzoic acid, which include a carboxylic acid group, a flexible ether side chain, and ortho-substitution on an aromatic ring, make it a compelling candidate for investigations in supramolecular chemistry. The interplay of various non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces, can lead to the formation of well-defined, higher-order structures.

Investigation of Dimerization and Higher-Order Aggregate Formation

A primary avenue of research in the supramolecular chemistry of this compound is the study of its dimerization and the formation of more complex aggregates. Like other carboxylic acids, it is anticipated to form hydrogen-bonded dimers. However, the presence of the ortho-methyl and methoxyethoxy groups introduces steric and electronic effects that can significantly influence the geometry and stability of these dimers.

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where ortho-substituents can force the carboxyl group to twist out of the plane of the benzene (B151609) ring. This twisting can, in turn, affect the planarity and strength of the hydrogen bonds within the dimer. Research in this area would involve a detailed analysis of the crystalline structure of this compound to determine the precise nature of its dimeric association in the solid state.

Furthermore, the flexible methoxyethoxy side chain could play a crucial role in the formation of higher-order aggregates. The ether oxygens are capable of participating in additional hydrogen bonding or coordinating with other molecules, potentially leading to the self-assembly of one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. The study of these aggregation phenomena in various solvents and under different crystallization conditions would provide valuable insights into the principles governing its self-assembly.

Exploration of Host-Guest Interactions and Molecular Recognition

The field of host-guest chemistry, a cornerstone of supramolecular science, presents another promising research direction for this compound. The molecule itself, or its self-assembled structures, could act as a host for smaller guest molecules. The aromatic ring provides a platform for π-stacking interactions, while the carboxylic acid and ether functionalities offer sites for hydrogen bonding and dipole-dipole interactions.

Investigations could focus on the ability of aggregates of this compound to encapsulate small organic molecules, ions, or even gases. The size and shape of the cavity within a potential host structure would be dictated by the arrangement of the monomer units, which is influenced by the steric and electronic properties of the substituents. The methoxyethoxy chain, with its conformational flexibility, could adapt to accommodate guests of varying sizes and shapes, potentially leading to selective molecular recognition.

Conversely, this compound could itself act as a guest, binding to larger host molecules such as cyclodextrins, calixarenes, or pillararenes. The study of these host-guest complexes would not only enhance the fundamental understanding of molecular recognition but could also lead to applications in areas such as drug delivery and chemical sensing.

Applications in Materials Science

The functional groups present in this compound make it an attractive building block for the creation of novel materials with tailored properties. Its potential utility as a monomer for polymer synthesis and its integration into functional materials are key areas for future research.

Development as Monomers for Polymer Synthesis

The carboxylic acid group of this compound can be readily converted into a variety of reactive functional groups, such as esters or acid chlorides, making it a versatile monomer for polymerization reactions. For instance, it could be used in condensation polymerization to produce polyesters or polyamides.

The incorporation of the 2-(2-methoxyethoxy)-6-methylbenzoyl moiety into a polymer backbone would introduce several desirable features. The rigid aromatic ring would contribute to the thermal stability and mechanical strength of the polymer, while the flexible methoxyethoxy side chain could enhance solubility and processability, and potentially lower the glass transition temperature. The presence of ether linkages in the side chain could also impart specific properties, such as ion-coordinating ability or biocompatibility.

Research in this area would involve the synthesis and characterization of various polymers derived from this compound. The physical and chemical properties of these new materials would be systematically studied to assess their potential for applications in areas such as specialty plastics, coatings, and biomedical devices.

Integration into Functional Materials (e.g., electronic materials, smart materials)

Beyond its use as a simple structural monomer, this compound could be integrated into functional materials, including those with electronic or "smart" properties. The aromatic core of the molecule suggests potential for use in organic electronic materials. While the benzene ring itself is not highly conductive, it can be a component of a larger conjugated system. Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as host materials for phosphorescent emitters.

The methoxyethoxy side chain could be particularly advantageous in the context of "smart" materials. This type of oligo(ethylene glycol) chain is known to exhibit thermo-responsive behavior in aqueous solutions, leading to a lower critical solution temperature (LCST). Polymers incorporating this moiety could therefore exhibit temperature-dependent solubility or phase transitions, making them suitable for applications in sensors, actuators, and controlled-release systems.

Further research could focus on the synthesis of copolymers where this compound-derived units are combined with other functional monomers to create materials with a range of stimuli-responsive behaviors, such as sensitivity to pH, light, or specific chemical analytes.

Chelation Chemistry and Metal Complex Formation

The ability of this compound to bind to metal ions is another significant area for advanced research. The molecule possesses two key functionalities for metal coordination: the carboxylic acid group and the ether oxygens of the methoxyethoxy side chain. This combination allows it to act as a chelating agent, forming stable complexes with a variety of metal ions.

The carboxylic acid group can coordinate to a metal center in several modes, including monodentate, bidentate chelating, or bridging. The oxygen atoms of the methoxyethoxy chain can also participate in coordination, leading to the formation of a five- or six-membered chelate ring, which enhances the stability of the resulting metal complex. The specific coordination mode and the stoichiometry of the complex will depend on the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Research in this area would involve the systematic synthesis and characterization of metal complexes of this compound with a range of transition metals, lanthanides, and main group elements. The structural, spectroscopic, and magnetic properties of these complexes would be investigated to understand the nature of the metal-ligand bonding.

Coordination Studies with Transition and Main Group Metals

The unique structure of this compound makes it a compelling candidate for coordination chemistry studies. The molecule possesses two distinct potential coordination sites: the carboxylate group (-COOH) and the ether chain (-O-CH₂-CH₂-O-). The carboxylate group acts as a "hard" donor, typically forming strong ionic bonds with a variety of metal ions. The polyether side chain, with its multiple oxygen atoms, can act as a "soft" or flexible donor, capable of chelating or encapsulating metal ions.

This dual-functionality suggests that the compound could act as a versatile ligand. Research could explore its binding affinity with a range of metals:

Transition Metals: Ions such as Cu(II), Ni(II), Co(II), and Fe(III) are known to form stable complexes with carboxylate ligands. cu.edu.eg The additional coordination from the ether chain could stabilize specific geometries or oxidation states, potentially leading to novel catalytic or magnetic properties.

Main Group Metals: Interactions with alkali metals (Li⁺, Na⁺, K⁺) and alkaline earth metals (Mg²⁺, Ca²⁺) could be facilitated by the flexible ether chain, similar to how crown ethers or cryptands sequester these ions. Studies on related flexible acyclic ligands, such as tris[2-(2-methoxyethoxy)ethyl]amine, have shown an ability to form complexes with alkali metal ions like Na⁺, K⁺, and Cs⁺. nih.gov

Lanthanides and Actinides (f-Block Metals): The flexible nature of ligands containing methoxyethoxy arms has been shown to be effective in coordinating with f-block metals of various sizes and oxidation states, including Eu(II), Yb(II), and U(III). nih.gov The ligand's adaptability allows it to adopt various coordination geometries, a property that could be shared by this compound. nih.gov

Exploratory research would involve synthesizing metal-ligand complexes under various stoichiometric ratios and solvent conditions to determine the preferred binding modes (e.g., monodentate, bidentate, bridging).

Structural Characterization of Metal Complexes

A critical aspect of coordination chemistry is the precise determination of the three-dimensional structure of the resulting metal complexes. This is primarily achieved through single-crystal X-ray diffraction, supplemented by other spectroscopic techniques.

Steric Influence on Coordination: The presence of the methyl group at the 6-position, adjacent to the carboxylate, is expected to exert significant steric hindrance. This will likely force the carboxyl group to rotate out of the plane of the benzene ring, influencing how it binds to a metal center. A similar effect is well-documented in the crystal structure of 2-acetoxy-6-methylbenzoic acid (6-methylaspirin), a structurally related compound. researchgate.net In 6-methylaspirin, the carboxyl group is twisted significantly from the ring's plane, a direct consequence of the juxtaposed methyl group. researchgate.net This steric pressure could lead to unusual bond angles and coordination geometries in metal complexes of this compound.

Interactive Data Table: Steric Effects in a Related Structure

| Parameter | 2-Acetoxybenzoic acid (Aspirin) | 2-Acetoxy-6-methylbenzoic acid (6-Methylaspirin) | Significance | Source |

| Carboxyl Rotation Angle | 4.6° | 44.7° | The methyl group forces a significant twist of the carboxyl group. | researchgate.net |

| H-Bond Length (Dimer) | 2.645 Å | 2.621 Å | The steric bulk influences intermolecular hydrogen bonding. | researchgate.net |

| Intramolecular O...C Distance | 2.943 Å (O...C of ester) | 2.741 Å (O...C of ester) | The groups are forced closer together in the 6-methyl derivative. | researchgate.net |

Challenges in Characterization: For complexes involving redox-active metals, a crucial consideration is the potential for structural damage induced by the X-ray source itself. Studies on metalloproteins, such as the Mn₄Ca cluster in photosystem II, have shown that the radiation doses used for crystallographic data collection can be sufficient to cause photoreduction of the metal centers, altering the very structure being studied. nih.gov This highlights the necessity of using complementary, non-destructive techniques like X-ray Absorption Spectroscopy (XAS) to validate the oxidation state and local coordination environment of the metal ion within the crystal before and after diffraction experiments. nih.gov

Interactive Data Table: X-ray Dose Effects on Mn₄Ca Complex

| X-ray Dose (% of Diffraction Dose) | Observation | Conclusion | Source |

| 4-66% | XANES spectrum begins to shift to lower energy, resembling aqueous Mn(II). | Significant reduction of the Mn(IV)/Mn(III) states occurs at doses well below that used for full structure determination. | nih.gov |

| 66% | ~80% of the Mn in the complex is present as Mn(II). | The catalytic site is largely destroyed before the crystal loses diffractivity. | nih.gov |

| 100% (Avg. Diffraction Dose) | Used for standard structure determination. | The resulting structure may not represent the native, functional state of the metal center. | nih.gov |

Therefore, comprehensive characterization would involve a combination of X-ray crystallography, NMR spectroscopy, FT-IR, UV-Vis, and potentially XAS to build a complete and accurate picture of the metal complexes.

Green Chemistry Approaches to Synthesis and Transformation

Advancing the synthesis of this compound requires aligning traditional methods with the principles of green chemistry, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Solvent-Free or Low-Solvent Methodologies

Current patented synthesis routes often rely on organic solvents like methanol (B129727). google.com A key green chemistry objective would be to develop alternative methodologies that minimize or eliminate solvent use.

Mechanochemistry: Solid-state synthesis using ball milling could be explored for steps like methylation or hydrolysis. This technique can promote reactions between solid reagents in the absence of a bulk solvent, reducing waste and often accelerating reaction times.

One-Pot Reactions: The existing synthesis already employs a "one-pot" approach for the diazotization, hydrolysis, and esterification steps, which is a positive feature as it reduces the need for intermediate workup and purification, thereby saving solvent and energy. google.com Further research could aim to combine more steps into a single telescoped or one-pot process.

Aqueous Synthesis: Investigating the feasibility of conducting more reaction steps in water instead of organic solvents would be a significant green improvement. The hydrolysis step is already performed in water. google.com

Use of Sustainable Reagents and Catalysts

The sustainability of the synthesis can be enhanced by replacing conventional reagents and catalysts with more environmentally benign alternatives.

Sustainable Catalysts: The initial reduction step typically uses palladium or platinum on carbon (Pd/C or Pt/C) with hydrogen gas. google.com Research could focus on replacing these precious metal catalysts with more abundant and less toxic earth-abundant metal catalysts (e.g., based on iron, copper, or nickel). Furthermore, developing catalysts that can be easily recovered and recycled would improve the process's atom economy and reduce metal waste.

Greener Methylating Agents: The methylation step uses dimethyl sulfate (B86663), a potent toxin. google.com A significant green advancement would be to replace it with a safer alternative like dimethyl carbonate (DMC). DMC is a non-toxic, biodegradable reagent that is considered a green methylating agent, with methanol being the only major byproduct.

Implementation in Flow Chemistry and Continuous Manufacturing Processes

Translating the batch synthesis of this compound into a continuous flow process represents a major avenue for advanced chemical manufacturing. Flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for automation and scalability.

A hypothetical continuous process could be designed by converting each key step of the known batch synthesis into a dedicated flow module.

Interactive Data Table: Hypothetical Flow Chemistry Process